(3S)-pyrrolidin-1-ium-3-ol;chloride

Description

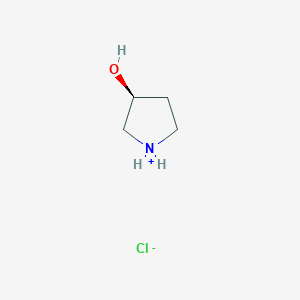

(3S)-Pyrrolidin-1-ium-3-ol chloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a chloride counterion. Pyrrolidine derivatives are widely studied due to their presence in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Properties

IUPAC Name |

(3S)-pyrrolidin-1-ium-3-ol;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC1O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[NH2+]C[C@H]1O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-pyrrolidin-1-ium-3-ol;chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the use of hydrochloric acid as a catalyst can lead to the formation of the chloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-pyrrolidin-1-ium-3-ol;chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

(3S)-pyrrolidin-1-ium-3-ol;chloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

- Oxidation: Can be converted into oxides or hydroxides using agents like potassium permanganate.

- Reduction: Can yield amines or alcohols through reduction with agents such as sodium borohydride.

- Substitution Reactions: Involves replacing one functional group with another using reagents like halogens.

Biological Applications

This compound has been studied for its potential biological activities:

- Antimicrobial Properties: Research indicates that it may exhibit activity against various microbial strains.

- Anti-inflammatory Effects: It has been investigated for its ability to modulate inflammatory pathways by interacting with specific enzymes or receptors .

Case Study Example:

A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro, demonstrating its potential to inhibit inflammatory cytokines in human cell lines .

Medical Applications

The compound is being explored for its therapeutic potential:

- Drug Development: As a lead compound in drug discovery, it may contribute to the development of new medications targeting various diseases.

Data Table: Biological Activity Studies

| Study Reference | Activity Tested | Results |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures |

Industrial Applications

In the industrial sector, this compound is utilized in producing:

- Pharmaceuticals

- Agrochemicals

Its stability and reactivity make it suitable for various industrial processes, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-pyrrolidin-1-ium-3-ol;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3S)-pyrrolidin-1-ium-3-ol chloride with structurally related pyrrolidine derivatives, emphasizing molecular features, physicochemical properties, and applications:

Key Observations:

Stereochemical Variations : The (3S) configuration in the target compound distinguishes it from the (3R) isomer in . Such stereochemical differences can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Substituent Effects :

- The 2-chloroethyl group in the (3R) analog increases molecular weight and lipophilicity compared to the unsubstituted target compound.

- Hybrid structures (e.g., pyridine-pyrrolidine in or isoxazole-pyrrolidine in ) expand functional diversity for drug discovery.

Counterion and Solubility :

- Hydrochloride or dihydrochloride salts (e.g., ) enhance water solubility, critical for bioavailability in drug formulations. The target compound’s chloride counterion likely offers similar advantages.

Applications :

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (3S)-pyrrolidin-1-ium-3-ol chloride be experimentally confirmed?

- Methodological Answer : Use X-ray crystallography with programs like SHELXL for single-crystal structure determination, which resolves chiral centers by analyzing anomalous dispersion effects . Alternatively, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to compare retention times with enantiomeric standards. Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate stereoisomers by analyzing spatial proximity of protons .

Q. What synthetic routes are most effective for producing high-purity (3S)-pyrrolidin-1-ium-3-ol chloride?

- Methodological Answer : A common approach involves stereoselective reduction of a pyrrolidinone precursor using sodium borohydride in methanol, followed by acidification with HCl to form the hydrochloride salt. Reaction progress should be monitored via thin-layer chromatography (TLC) with ninhydrin staining to detect amine intermediates . For enantiomeric purity >98%, asymmetric hydrogenation with a chiral catalyst (e.g., Ru-BINAP) is recommended .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ion-dipole interactions. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation, validated via HPLC-UV at 210 nm. Hygroscopicity can be mitigated by storing the compound in desiccators with silica gel .

Advanced Research Questions

Q. How can computational methods predict the biological activity of (3S)-pyrrolidin-1-ium-3-ol chloride?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like GABA receptors or NMDA subunits, using the compound’s 3D structure (PubChem CID: [retrieved from ]). Molecular dynamics simulations (AMBER) over 100 ns can assess binding stability. Pharmacophore modeling (MOE) identifies critical interaction sites, such as hydrogen bonding between the hydroxyl group and Thr202 of the GABAA receptor .

Q. What strategies resolve contradictions in reported NMR data for pyrrolidine derivatives?

- Methodological Answer : Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the C3 hydroxyl proton in (3S)-pyrrolidin-1-ium-3-ol chloride appears as a broad singlet (δ 4.8–5.2 ppm in D2O) but may shift due to pH or solvent effects. Compare data with structurally analogous compounds like (3S,5S)-5-methylpyrrolidin-3-ol hydrochloride (δ 4.5–4.7 ppm) .

Q. How can the compound’s potential as a chiral ligand in asymmetric catalysis be evaluated?

- Methodological Answer : Test catalytic efficiency in benchmark reactions like the Sharpless epoxidation. For instance, using Ti(OiPr)4 and tert-butyl hydroperoxide, enantiomeric excess (ee) can be measured via chiral GC (e.g., 85% ee for epichlorohydrin). Compare results with proline-based ligands to assess steric and electronic effects of the pyrrolidine ring .

Critical Analysis of Contradictions

- Contradiction : Discrepancies in reported melting points (e.g., 180–182°C vs. 175–177°C in similar compounds) may arise from polymorphic forms or hydration states.

- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.